N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide
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Overview
Description
N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzenesulfonyl group, an anilino group, and a diethylphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide typically involves multiple steps:
Formation of the benzenesulfonyl aniline intermediate: This step involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine.
Formation of the benzamide core: The intermediate is then reacted with 2,6-diethylphenylamine to form the benzamide core.
Final coupling reaction: The final step involves the coupling of the benzamide core with the benzenesulfonyl aniline intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide
- N-methylbenzamide
- N,N-dimethylbenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
664319-88-4 |
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Molecular Formula |
C30H30N2O3S |
Molecular Weight |
498.6g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,6-diethylphenyl)benzamide |
InChI |
InChI=1S/C30H30N2O3S/c1-3-24-12-11-13-25(4-2)29(24)31-30(33)26-20-18-23(19-21-26)22-32(27-14-7-5-8-15-27)36(34,35)28-16-9-6-10-17-28/h5-21H,3-4,22H2,1-2H3,(H,31,33) |
InChI Key |
YTQRLERBLHOYPW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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